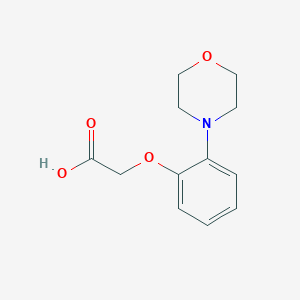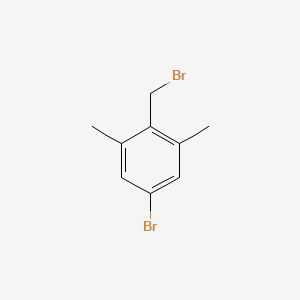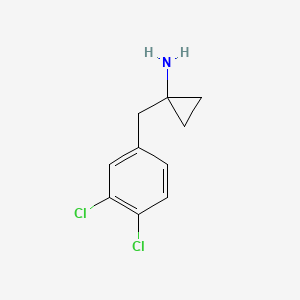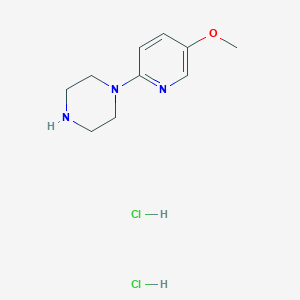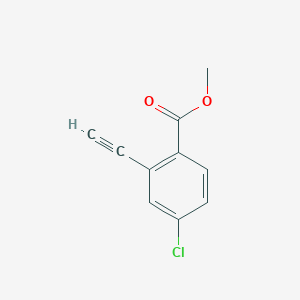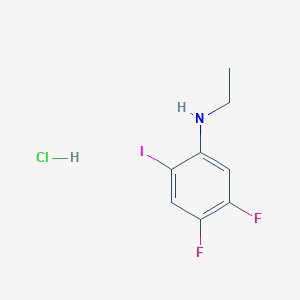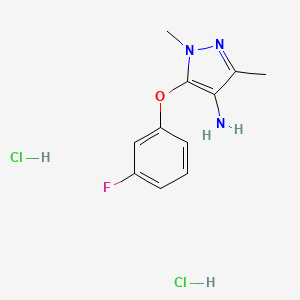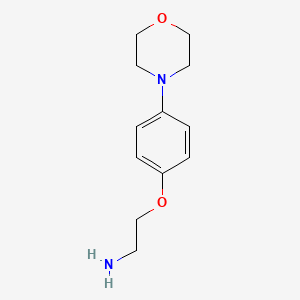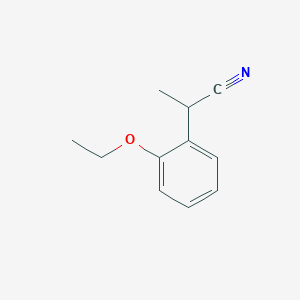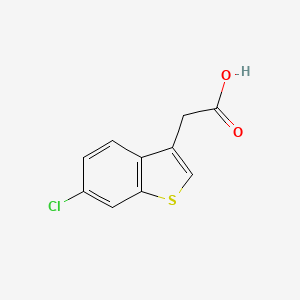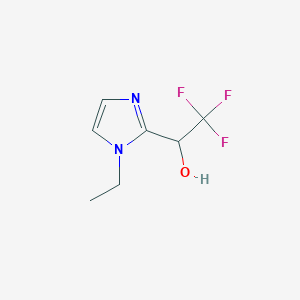
1-Ethyl-I+/--(trifluoromethyl)-1H-imidazole-2-methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Ethyl-1H-imidazol-2-yl)-2,2,2-trifluoroethan-1-ol is a chemical compound that features an imidazole ring substituted with an ethyl group and a trifluoroethanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-ethyl-1H-imidazol-2-yl)-2,2,2-trifluoroethan-1-ol typically involves the reaction of 1-ethylimidazole with trifluoroacetaldehyde under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(1-Ethyl-1H-imidazol-2-yl)-2,2,2-trifluoroethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced imidazole compounds.
Substitution: The trifluoroethanol moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole carboxylic acids, while reduction can produce imidazole alcohols.
Wissenschaftliche Forschungsanwendungen
1-(1-Ethyl-1H-imidazol-2-yl)-2,2,2-trifluoroethan-1-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 1-(1-ethyl-1H-imidazol-2-yl)-2,2,2-trifluoroethan-1-ol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and π-π interactions, while the trifluoroethanol moiety can influence the compound’s solubility and reactivity. These interactions can modulate the activity of biological pathways and processes.
Vergleich Mit ähnlichen Verbindungen
- 1-(1-Ethyl-1H-imidazol-2-yl)methanol
- 2-(1-Methyl-1H-imidazol-2-yl)-ethanol
- 1-(1-Ethyl-1H-imidazol-2-yl)ethanone
Comparison: 1-(1-Ethyl-1H-imidazol-2-yl)-2,2,2-trifluoroethan-1-ol is unique due to the presence of the trifluoroethanol moiety, which imparts distinct chemical and physical properties compared to its analogs. This makes it particularly valuable in applications requiring specific reactivity and stability profiles.
Eigenschaften
CAS-Nummer |
107344-64-9 |
|---|---|
Molekularformel |
C7H9F3N2O |
Molekulargewicht |
194.15 g/mol |
IUPAC-Name |
1-(1-ethylimidazol-2-yl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C7H9F3N2O/c1-2-12-4-3-11-6(12)5(13)7(8,9)10/h3-5,13H,2H2,1H3 |
InChI-Schlüssel |
UUGCRMLPMASSPX-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C=CN=C1C(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



